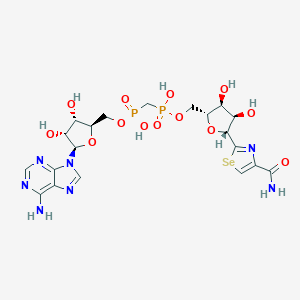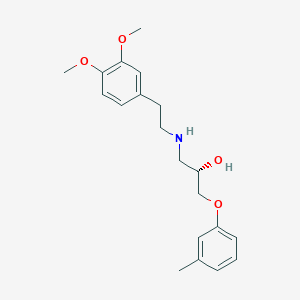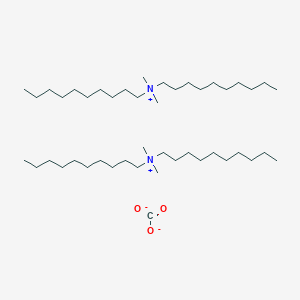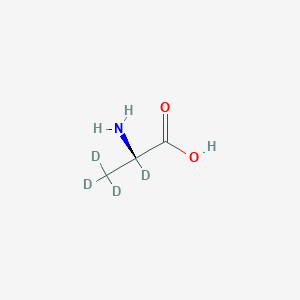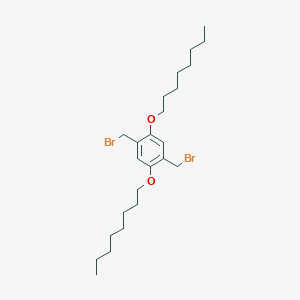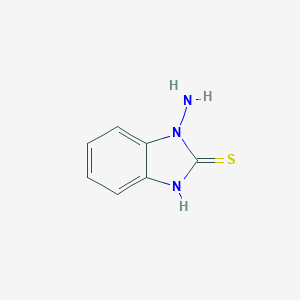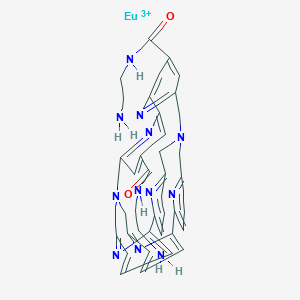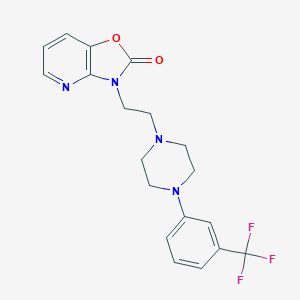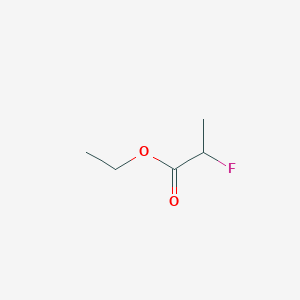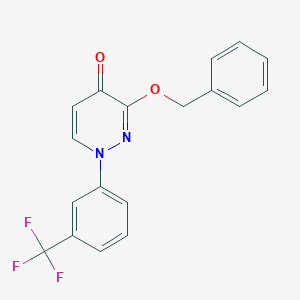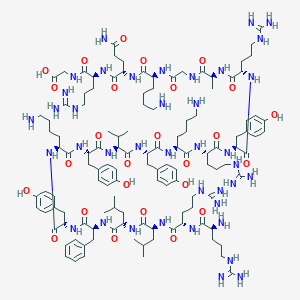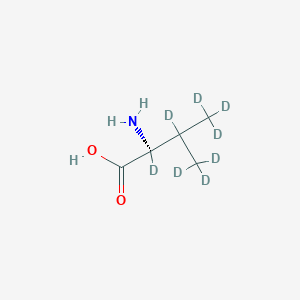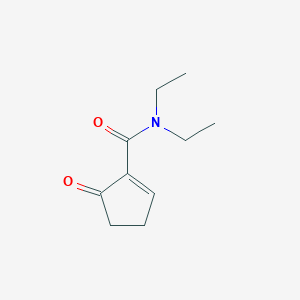
N,N-diethyl-5-oxocyclopentene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-5-oxocyclopentene-1-carboxamide, also known as DEC, is a chemical compound that has been extensively studied for its potential applications in scientific research. DEC is a cyclic amide that is structurally similar to the neurotransmitter γ-aminobutyric acid (GABA), which plays a key role in the regulation of neuronal activity. Due to its structural similarity to GABA, DEC has been investigated for its potential as a GABA receptor modulator, as well as for its effects on other neurotransmitter systems.
Mécanisme D'action
N,N-diethyl-5-oxocyclopentene-1-carboxamide's mechanism of action is not fully understood, but it is thought to involve modulation of GABA receptors and other neurotransmitter systems. N,N-diethyl-5-oxocyclopentene-1-carboxamide has been shown to bind to the GABA receptor complex and enhance the activity of GABA, leading to increased inhibitory neurotransmission. N,N-diethyl-5-oxocyclopentene-1-carboxamide has also been shown to affect the activity of other neurotransmitter systems, including dopamine and serotonin, which may contribute to its effects on mood, behavior, and cognition.
Effets Biochimiques Et Physiologiques
N,N-diethyl-5-oxocyclopentene-1-carboxamide has been shown to have a range of biochemical and physiological effects, including effects on neurotransmitter systems, ion channels, and enzymes. N,N-diethyl-5-oxocyclopentene-1-carboxamide has been shown to modulate the activity of GABA receptors, leading to increased inhibitory neurotransmission. N,N-diethyl-5-oxocyclopentene-1-carboxamide has also been shown to affect the activity of other neurotransmitter systems, including dopamine and serotonin, which may contribute to its effects on mood, behavior, and cognition. Additionally, N,N-diethyl-5-oxocyclopentene-1-carboxamide has been shown to affect ion channels and enzymes, which may contribute to its effects on cellular function.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diethyl-5-oxocyclopentene-1-carboxamide has several advantages for use in lab experiments, including its ability to modulate the activity of GABA receptors and other neurotransmitter systems, its solubility in organic solvents, and its relatively low toxicity. However, N,N-diethyl-5-oxocyclopentene-1-carboxamide also has several limitations, including its limited stability in aqueous solutions, its potential for non-specific effects, and its potential for interactions with other compounds.
Orientations Futures
There are several potential future directions for research on N,N-diethyl-5-oxocyclopentene-1-carboxamide. One area of interest is the development of more selective and potent N,N-diethyl-5-oxocyclopentene-1-carboxamide analogues that can target specific GABA receptor subtypes or other neurotransmitter systems. Another area of interest is the investigation of N,N-diethyl-5-oxocyclopentene-1-carboxamide's effects on neuronal plasticity and neuroprotection, which may have implications for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate the precise mechanisms of N,N-diethyl-5-oxocyclopentene-1-carboxamide's effects on neurotransmitter systems and cellular function.
Méthodes De Synthèse
N,N-diethyl-5-oxocyclopentene-1-carboxamide can be synthesized through a multi-step process involving the reaction of cyclopentanone with diethylamine and ethyl chloroformate. This reaction yields a mixture of products, which can be separated and purified using column chromatography. The resulting product is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform.
Applications De Recherche Scientifique
N,N-diethyl-5-oxocyclopentene-1-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. N,N-diethyl-5-oxocyclopentene-1-carboxamide has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal activity and are targeted by many clinically relevant drugs such as benzodiazepines and barbiturates. N,N-diethyl-5-oxocyclopentene-1-carboxamide has also been shown to affect other neurotransmitter systems, including dopamine and serotonin, which are involved in the regulation of mood, behavior, and cognition.
Propriétés
Numéro CAS |
150163-04-5 |
|---|---|
Nom du produit |
N,N-diethyl-5-oxocyclopentene-1-carboxamide |
Formule moléculaire |
C10H15NO2 |
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
N,N-diethyl-5-oxocyclopentene-1-carboxamide |
InChI |
InChI=1S/C10H15NO2/c1-3-11(4-2)10(13)8-6-5-7-9(8)12/h6H,3-5,7H2,1-2H3 |
Clé InChI |
VGTFLLKZOJFLND-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CCCC1=O |
SMILES canonique |
CCN(CC)C(=O)C1=CCCC1=O |
Synonymes |
1-Cyclopentene-1-carboxamide, N,N-diethyl-5-oxo- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Chloroacetyl)-ethylamino]butanoic acid](/img/structure/B136936.png)
